molecular formula C10H7N3 B3048761 1-Phenyl-1H-pyrazole-3-carbonitrile CAS No. 18093-85-1

1-Phenyl-1H-pyrazole-3-carbonitrile

Cat. No.: B3048761
CAS No.: 18093-85-1
M. Wt: 169.18 g/mol
InChI Key: XKXLUPDANJWFIJ-UHFFFAOYSA-N
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Description

1-Phenyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3. It is characterized by a pyrazole ring substituted with a phenyl group at position 1 and a nitrile group at position 3. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenyl-1H-pyrazole-3-carbonitrile can be synthesized through several methods. One common approach involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid . This method is metal-free, cost-effective, and offers excellent yields (98-99%).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include amines, substituted pyrazoles, and various functionalized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenyl-1H-pyrazole-3-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-1H-pyrazole-4-carbonitrile
  • 1-Phenyl-3,4-dimethyl-1H-pyrazole-5-carbonitrile
  • 1-Phenyl-1H-pyrazole-4-carbonitrile

Uniqueness

1-Phenyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at position 3 enhances its reactivity and potential for forming diverse derivatives compared to similar compounds .

Properties

IUPAC Name

1-phenylpyrazole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-8-9-6-7-13(12-9)10-4-2-1-3-5-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXLUPDANJWFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465369
Record name 1H-Pyrazole-3-carbonitrile, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18093-85-1
Record name 1H-Pyrazole-3-carbonitrile, 1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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